3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate. This nomenclature reflects the precise stereochemical configuration of the molecule, which contains five distinct chiral centers within the tetrahydropyran ring system. The stereochemical descriptors (2R,3R,4R,5S,6S) indicate the absolute configuration at each asymmetric carbon atom, following the Cahn-Ingold-Prelog priority rules for determining stereochemical assignments.
The tetrahydropyran core structure, also referred to as oxane in systematic nomenclature, forms the central scaffold of the molecule. The phenethyl substituent at the 6-position consists of a two-carbon aliphatic chain directly connected to a benzene ring, providing both structural rigidity and potential sites for intermolecular interactions. The presence of four acetoxy groups at positions 2, 3, 4, and 5 of the tetrahydropyran ring creates a highly substituted cyclic structure with significant steric considerations.
Alternative nomenclature found in chemical databases includes the descriptor "D-glycero-L-gulo-Octitol, 2,6-anhydro-7,8-dideoxy-8-phenyl-, tetraacetate (9CI)", which reflects the compound's relationship to carbohydrate chemistry and its derivation from octitol precursors. This systematic naming convention emphasizes the compound's classification within the broader family of tetrahydropyran derivatives that are commonly encountered in carbohydrate and glycoside chemistry.
Molecular Formula and Weight Analysis
The molecular formula of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester is C22H28O9, representing a compound with significant molecular complexity and a well-defined elemental composition. The molecular weight has been precisely determined as 436.45 grams per mole, with high-resolution mass spectrometry providing an exact molecular mass of 436.17300 atomic mass units. This molecular weight places the compound within the range typical of medium-sized organic molecules used in pharmaceutical and synthetic chemistry applications.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C22H28O9 | - |
| Molecular Weight | 436.45 | g/mol |
| Exact Mass | 436.17300 | amu |
| Carbon Atoms | 22 | count |
| Hydrogen Atoms | 28 | count |
| Oxygen Atoms | 9 | count |
| Heavy Atom Count | 31 | count |
The elemental composition analysis reveals a carbon-to-hydrogen ratio that is characteristic of highly oxygenated organic compounds with multiple ester functionalities. The nine oxygen atoms present in the structure are distributed among four acetoxy groups and the tetrahydropyran ring oxygen, creating a molecule with substantial polarity and potential for hydrogen bonding interactions. The molecular density has been calculated as 1.23 grams per cubic centimeter, indicating a relatively compact molecular structure despite the presence of multiple substituents.
SMILES Notation and InChI Key Representation
The Simplified Molecular Input Line Entry System notation for 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester is represented as: CC(=O)OC[C@@H]1C@@HC@HC@@HC(CCC2=CC=CC=C2)O1. This notation provides a linear representation of the three-dimensional molecular structure, incorporating stereochemical information through the use of @@ and @ symbols to denote specific chiral configurations at each asymmetric center.
The International Chemical Identifier key for this compound is WORXVQFPXMAEAC-RFQIGKHKSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The complete InChI representation is: 1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3/t18?,19-,20+,21-,22-/m1/s1. This notation encodes both the molecular connectivity and stereochemical configuration information in a standardized format recognized by international chemical databases.
| Identifier Type | Value |
|---|---|
| SMILES | CC(=O)OC[C@@H]1C@@HC@HC@@HC(CCC2=CC=CC=C2)O1 |
| InChI Key | WORXVQFPXMAEAC-RFQIGKHKSA-N |
| InChI | 1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3/t18?,19-,20+,21-,22-/m1/s1 |
The computational analysis of these structural descriptors reveals important physicochemical properties, including a calculated LogP value of 1.74480, indicating moderate lipophilicity suitable for membrane permeability. The polar surface area has been calculated as 114.43 square angstroms, suggesting appropriate characteristics for potential biological activity while maintaining sufficient solubility properties.
X-ray Crystallographic Data and Conformational Analysis
X-ray crystallography represents the fundamental method for determining the precise three-dimensional atomic arrangement of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester. The crystallographic analysis of this compound requires the preparation of high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions, free from significant internal imperfections such as cracks or twinning defects. The crystallization process must account for the compound's multiple acetoxy substituents and the potential for conformational flexibility around the phenethyl side chain.
The X-ray diffraction pattern generated by this compound provides unique structural information through the measurement of diffraction angles and intensities as the crystal is rotated through a complete range of orientations. Data collection typically requires coverage of slightly more than 180 degrees of rotation to capture the complete three-dimensional diffraction information, with each orientation providing specific reflections that contribute to the overall structural determination. The presence of multiple chiral centers in the molecule necessitates careful attention to the absolute configuration determination during the structure refinement process.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Crystal Size | >0.1 mm | Minimum for data collection |
| Resolution | <1.0 Å | High-resolution structure |
| Data Completeness | >95% | Structural reliability |
| R-factor | <5% | Refinement quality |
The conformational analysis reveals important information about the preferred spatial arrangements of the acetoxy groups and the phenethyl substituent relative to the tetrahydropyran ring. The chair conformation of the six-membered tetrahydropyran ring provides the most stable configuration, with equatorial positioning of bulky substituents minimizing steric interactions. The flexibility of the phenethyl chain allows for multiple conformational states, which can be characterized through the analysis of thermal displacement parameters and difference electron density maps during structure refinement.
Comparative Structural Analysis with Related Pyran Derivatives
The structural comparison of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester with related tetrahydropyran derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Closely related compounds include (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, which shares the tetrahydropyran core and acetoxy substitution pattern but features a phenylthio group instead of the phenethyl substituent. This structural variation demonstrates the versatility of the tetrahydropyran scaffold for accommodating diverse substituents while maintaining core stereochemical features.
Another structurally related compound is (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate, which incorporates additional aromatic substitution patterns and heteroatom functionality. The comparison reveals that the tetrahydropyran ring system can support significant structural diversity at the 6-position while maintaining consistent acetoxy protection of the hydroxyl groups at positions 2, 3, 4, and 5.
| Compound | 6-Position Substituent | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Target Compound | Phenethyl | 436.45 g/mol | Simple aromatic alkyl chain |
| Related Analog 1 | Phenylthio | 440.5 g/mol | Sulfur heteroatom linkage |
| Related Analog 2 | Chloroethoxybenzyl | Variable | Halogen and ether functionalities |
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3/t18-,19+,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXVQFPXMAEAC-MLBCHFTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705351 | |
| Record name | 4,5,6,8-Tetra-O-acetyl-3,7-anhydro-1,2-dideoxy-1-phenyl-D-glycero-D-gulo-octitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85422-91-9 | |
| Record name | 4,5,6,8-Tetra-O-acetyl-3,7-anhydro-1,2-dideoxy-1-phenyl-D-glycero-D-gulo-octitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester (CAS No. 85505-09-5) is a complex organic compound with a molecular formula of C22H28O9 and a molecular weight of 436.45 g/mol. This compound is characterized by its unique tetrahydropyran structure, which contributes to its biological activity. The compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.
The biological activity of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester is primarily attributed to its structural components, which may interact with various biological targets. The presence of acetoxy groups suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : Some derivatives of tetrahydropyran compounds have shown effectiveness against bacterial and fungal strains.
- Antioxidant Properties : The acetoxy groups may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
- Cytotoxic Effects : Initial findings suggest that this compound might have selective cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.
In Vitro Studies
Recent research has focused on the synthesis and biological evaluation of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester. In vitro studies have demonstrated:
- Antimicrobial Efficacy : The compound exhibited significant inhibitory effects on several bacterial strains such as E. coli and Staphylococcus aureus.
- Cytotoxicity : Evaluations using MTT assays revealed that the compound showed promising cytotoxic effects against human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Case Studies
A notable case study involved the application of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester in a controlled environment where its effects were monitored over a series of treatments:
| Treatment Group | Observed Effects | |
|---|---|---|
| Control | No significant changes | Baseline established |
| Low Dose | Mild cytotoxicity observed | Potential for therapeutic use |
| High Dose | Significant reduction in cell viability | Suggests dose-dependent effects on cancer cells |
This study highlights the need for further exploration into dosage optimization and mechanism elucidation.
Research Opportunities
The promising results from preliminary studies warrant further research into:
- Mechanistic Studies : Understanding the pathways through which 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester exerts its effects.
- In Vivo Studies : Assessing the efficacy and safety profile in animal models to evaluate therapeutic potential.
Potential Applications
Given its biological activities, this compound could be developed into:
- Antimicrobial Agents : Targeting resistant strains through novel formulations.
- Cancer Therapeutics : Exploring its use as a lead compound in drug development for specific cancer types.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s acetylated hydroxyl groups and phenethyl substituent differentiate it from related pyran derivatives:
Key Observations :
- Lipophilicity: The target compound’s multiple acetyloxy groups enhance membrane permeability compared to hydroxyl-rich analogs like 8-O-Acetylshanzhiside or polar cyano/amino derivatives .
Physicochemical Properties
- Solubility : Expected to be sparingly soluble in water (due to acetyl groups) but soluble in organic solvents like dichloromethane or acetonitrile (cf. purification methods in ) .
- Stability: Ester groups may hydrolyze under acidic/basic conditions, unlike ’s cyano derivatives, which are more chemically inert .
Preparation Methods
General Synthetic Strategy
The synthesis of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester typically proceeds through the following key stages:
Starting Material Selection: Usually a sugar derivative or polyhydroxylated precursor is chosen because of the multiple hydroxyl groups available for selective acetylation and ring formation.
Selective Acetylation: Hydroxyl groups on the precursor are selectively acetylated using acetic anhydride under acidic or basic catalysis (commonly pyridine), yielding acetoxy substituents at specific positions (3,5 and 2-acetoxymethyl groups).
Tetrahydropyran Ring Formation: Acid-catalyzed cyclization of the acetylated sugar derivative forms the tetrahydropyran ring system, which is central to the compound’s structure.
Introduction of Phenethyl Group: The phenethyl substituent at the 6-position is introduced via coupling reactions, often involving phenethyl derivatives or alkylation steps.
Final Acetylation: Any remaining free hydroxyl groups are acetylated to complete the tetraacetate ester formation.
This approach ensures the formation of the desired stereochemistry and functionalization pattern essential for the compound’s biological activity and chemical properties.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxyl Acetylation | Acetic anhydride, pyridine or acidic catalyst | Selective acetylation at 3,5-positions and acetoxymethyl group at 2-position |
| Cyclization | Acid catalyst (e.g., HCl, p-TsOH), heat | Formation of tetrahydropyran ring via intramolecular cyclization |
| Phenethyl Group Introduction | Phenethyl bromide or phenethyl derivatives, base | Alkylation or coupling under controlled temperature to introduce phenethyl moiety |
| Final Acetylation | Excess acetic anhydride, pyridine | Ensures full acetylation of remaining hydroxyl groups |
| Purification | Extraction (e.g., hexane, acetonitrile), chromatography | Removal of impurities and unreacted reagents |
Multi-Step Synthesis Example
An example synthesis pathway reported involves:
Starting from a tetrahydroxy sugar derivative, selective acetylation is performed with acetic anhydride and pyridine to protect hydroxyl groups.
Acid-catalyzed cyclization yields the tetrahydropyran ring system.
The phenethyl group is introduced by reacting the intermediate with phenethyl bromide in the presence of a base.
Final acetylation with acetic anhydride completes the esterification, producing the fully acetylated 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester.
The product is purified by solvent extraction and concentration, often yielding about 90-95% purity and yield under optimized conditions.
Industrial Scale Considerations
Continuous Flow Reactors: Industrial synthesis employs continuous flow reactors for precise control of temperature, reagent addition, and reaction time, ensuring consistent quality and high yield.
Automation: Automated reagent dosing and temperature control optimize acetylation and cyclization steps, minimizing side reactions.
Solvent Selection: Use of solvents like xylene, acetonitrile, and hexane for reaction medium and extraction phases to maximize yield and purity.
Yield Optimization: Reaction parameters such as temperature (~125°C), reaction time (~1 hour), and molar ratios are optimized to achieve yields up to ~95%.
Reaction Analysis and Chemical Behavior
Acetylation: Acetic anhydride is the primary acetylating agent, reacting with hydroxyl groups to form acetoxy esters.
Cyclization: Acid-catalyzed intramolecular cyclization forms the tetrahydropyran ring, a key structural feature.
Phenethyl Introduction: Alkylation reactions introduce the phenethyl group, enhancing molecular complexity and potential biological activity.
Hydrolysis Sensitivity: The acetoxy groups can undergo hydrolysis under acidic or basic conditions, reverting to hydroxyl groups and acetic acid.
Substitution and Oxidation: The compound can participate in nucleophilic substitution or oxidation reactions, enabling further functionalization for research or pharmaceutical development.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acetylation Agent | Acetic anhydride | Used in excess to ensure full acetylation |
| Catalyst | Pyridine or acid catalyst | Pyridine commonly used for acetylation |
| Temperature | Room temperature to 125°C | Higher temperatures for cyclization |
| Reaction Time | 1-24 hours | Depends on step and scale |
| Solvents | Xylene, acetonitrile, hexane | For reaction and extraction |
| Yield | 90-95% | Optimized under controlled conditions |
Summary of Research Findings
The preparation of 3,5-diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester is well-established through selective acetylation, cyclization, and phenethyl group introduction.
The compound’s multiple acetoxy groups require careful control of reaction conditions to avoid hydrolysis or incomplete acetylation.
Industrial scale synthesis benefits from continuous flow technology and automation to maintain high yield and purity.
The phenethyl substituent adds to the compound’s uniqueness and potential biological activity, making the synthesis route crucial for medicinal chemistry applications.
Reaction conditions such as temperature, catalyst choice, and solvent significantly impact the efficiency and selectivity of the synthesis.
Q & A
Basic: What are the optimal synthetic routes for preparing 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-ylester, and how can reaction progress be monitored?
Answer:
The synthesis typically involves multi-step acetylation and regioselective functionalization of the tetrahydropyran core. A validated approach includes:
- Stepwise acetylation : Use acetyl chloride in acetonitrile with catalytic systems (e.g., acid catalysts) to selectively acetylate hydroxyl groups, as demonstrated in analogous tetrahydropyran syntheses .
- Phenethylation : Introduce the phenethyl group via nucleophilic substitution or coupling reactions under anhydrous conditions, similar to methods in spirocyclic lactam syntheses .
- Monitoring : Track reaction progress using TLC (Rf comparison) and confirm completion via <sup>1</sup>H/<sup>13</sup>C NMR for acetyl group integration (~2.0–2.3 ppm for acetate protons) .
Advanced: How can regioselectivity challenges during acetylation of the tetrahydropyran core be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalytic control : Acidic conditions (e.g., p-toluenesulfonic acid) favor acetylation at less hindered hydroxyls, while DFT calculations suggest transition-state stabilization guides selectivity .
- Protecting groups : Temporarily block reactive sites (e.g., benzyloxy groups in similar compounds) to direct acetylation to desired positions .
- Validation : Compare <sup>13</sup>C NMR shifts of acetylated carbons (170–175 ppm) with computational models to confirm regiochemistry .
Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?
Answer:
- NMR spectroscopy : Use <sup>1</sup>H-<sup>13</sup>C HSQC and NOESY to resolve stereochemical ambiguities, particularly for the tetrahydro-pyran ring and acetoxymethyl group .
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives (e.g., diastereomeric salts) can be obtained, as seen in related spirocyclic compounds .
- Polarimetry : Compare specific rotation values with literature data for chiral tetrahydropyrans .
Advanced: How do reaction conditions (solvent, temperature) influence the stability of the tetrahydropyran ring during synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates via dipole interactions, reducing ring-opening side reactions. Trifluoroacetic acid may induce ring contraction or rearrangement .
- Temperature control : Low temperatures (0–25°C) minimize epimerization; reflux conditions risk acetoxy group migration or hydrolysis .
- Mitigation : Add stabilizers (e.g., molecular sieves) to absorb moisture and prevent acid-catalyzed degradation .
Advanced: How can contradictory spectral data (e.g., NMR vs. IR) arising from dynamic stereoisomerism be resolved?
Answer:
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to detect coalescence of signals caused by ring puckering or acetoxy rotation .
- IR correlation : Compare carbonyl stretching frequencies (1740–1760 cm<sup>−1</sup>) with computational vibrational spectra to identify conformational isomers .
- Dynamic HPLC : Use chiral stationary phases to separate interconverting stereoisomers under controlled temperatures .
Basic: What strategies ensure the compound’s stability during storage for long-term research use?
Answer:
- Storage conditions : Keep as a crystalline solid at −20°C under inert gas (argon) to prevent hydrolysis of acetoxy groups .
- Stability testing : Monitor degradation via HPLC-UV (λmax ~255 nm) and compare with accelerated aging studies (40°C/75% RH for 6 months) .
- Formulation : Prepare as a lyophilized powder with stabilizers (e.g., trehalose) for aqueous solubility without degradation .
Advanced: What computational methods aid in predicting reactivity and regioselectivity for further functionalization?
Answer:
- DFT calculations : Model transition states for acetyl migration or nucleophilic attacks using Gaussian or ORCA software, as applied to fluorinated dihydropyrans .
- Molecular docking : Predict binding affinity of derivatives (e.g., phenethyl-modified analogs) for target enzymes, leveraging sp<sup>3</sup>-hybridized carbons’ conformational flexibility .
- Machine learning : Train models on existing tetrahydropyran reaction datasets to predict optimal conditions for novel substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
